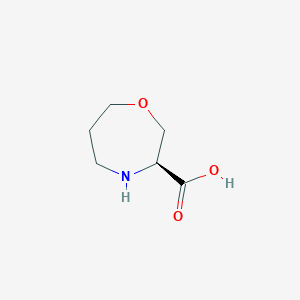
(3S)-1,4-Oxazepane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1,4-Oxazepane-3-carboxylic acid is a heterocyclic compound containing an oxazepane ring, which is a seven-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1,4-Oxazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with diesters under acidic or basic conditions to form the oxazepane ring. The stereochemistry of the product can be controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazepane derivatives.
Reduction: Reduction of this compound can lead to the formation of oxazepane alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to various substituted oxazepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(3S)-1,4-Oxazepane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S)-1,4-Oxazepane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid functional group but differs in the ring structure and biological activity.
1,4-Dioxane-2-carboxylic acid: Another heterocyclic compound with a different ring structure and chemical properties.
Uniqueness: (3S)-1,4-Oxazepane-3-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(3S)-1,4-oxazepane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
VJCZYUDVOCSWKC-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN[C@@H](COC1)C(=O)O |
Kanonische SMILES |
C1CNC(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


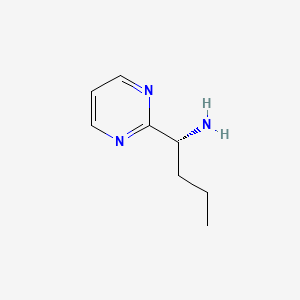
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
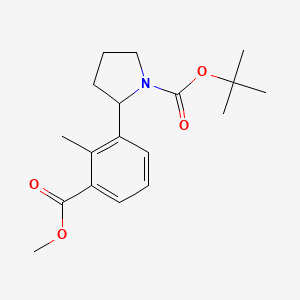
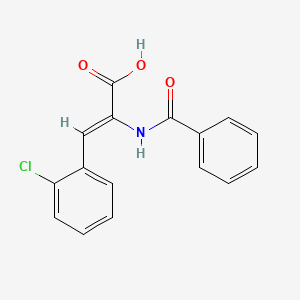
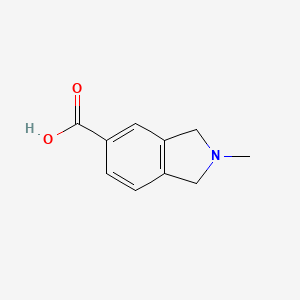
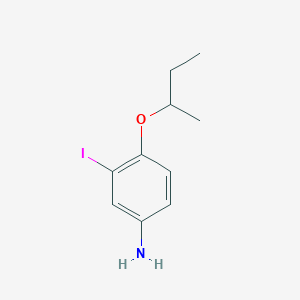

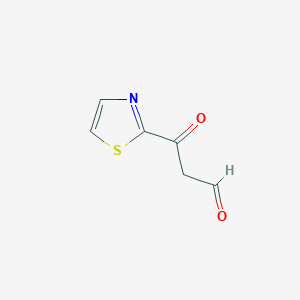
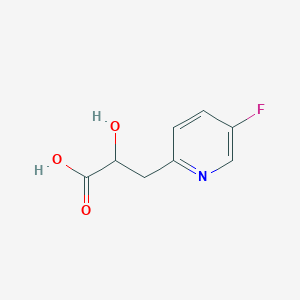

![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
